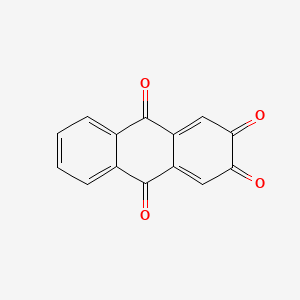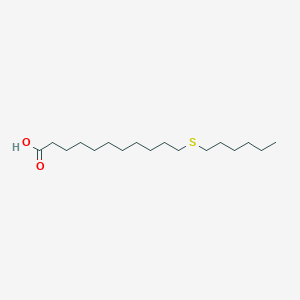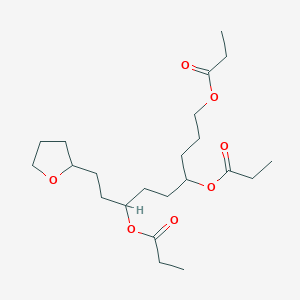
Plutonium-nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plutonium-nickel is an intermetallic compound formed between plutonium and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including nuclear science and materials engineering. Plutonium is a heavy, radioactive metal, while nickel is a transition metal known for its corrosion resistance and high melting point. When combined, these elements form a compound with distinct characteristics that are valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of plutonium-nickel alloys can be achieved through various methods, including electrolytic processes and direct alloying. One common method involves the electrolytic reduction of plutonium in the presence of nickel, which ensures the maximal recovery of plutonium from the electrolyte with the formation of the alloy . The optimal electrolysis conditions include specific temperature, current density, and electrolyte composition to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound alloys typically involves high-temperature melting and casting techniques. The metals are melted together in a controlled environment to prevent contamination and ensure uniform composition. The resulting alloy is then cast into desired shapes and sizes for further processing and application.
Análisis De Reacciones Químicas
Types of Reactions: Plutonium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation states of plutonium in these reactions can range from +3 to +6, depending on the reaction conditions and the presence of specific reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include nitric acid, which facilitates redox reactions involving plutonium. The electrochemical behavior of plutonium in nitric acid media has been extensively studied to understand the redox equilibria and the formation of different oxidation states .
Major Products: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions. For example, in nitric acid media, plutonium can form nitrato-complexes in different oxidation states, such as Pu(IV) and Pu(VI) .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of plutonium-nickel compounds involves the interaction of plutonium’s 5f orbitals with nickel’s d orbitals, leading to the formation of stable intermetallic bonds. The redox behavior of plutonium in these compounds is influenced by the acid concentration and the presence of coordinating ligands, which affect the stability and interconversion of different oxidation states . The electrochemical studies provide insights into the dynamic equilibrium between these states and the conditions that favor specific redox transformations .
Comparación Con Compuestos Similares
Plutonium-Gallium: Used to stabilize the δ-phase of plutonium, similar to plutonium-nickel in terms of alloy formation.
Plutonium-Iron: Another intermetallic compound with distinct properties and applications in nuclear science.
Uniqueness: this compound compounds are unique due to their specific electrochemical behavior and the ability to form stable intermetallic bonds with distinct oxidation states. The combination of plutonium’s radioactive properties and nickel’s corrosion resistance makes these compounds valuable for specialized applications in nuclear and materials science .
Propiedades
Número CAS |
12035-48-2 |
|---|---|
Fórmula molecular |
NiPu |
Peso molecular |
302.758 g/mol |
Nombre IUPAC |
nickel;plutonium |
InChI |
InChI=1S/Ni.Pu |
Clave InChI |
SPDSSYJJRHCMMF-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Pu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



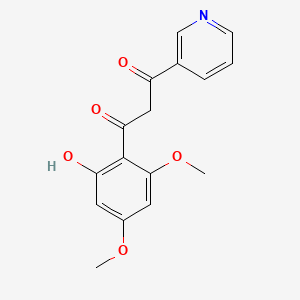
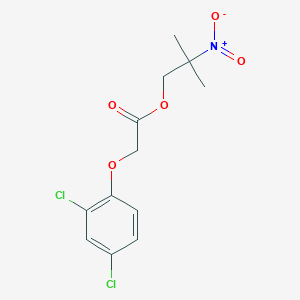

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
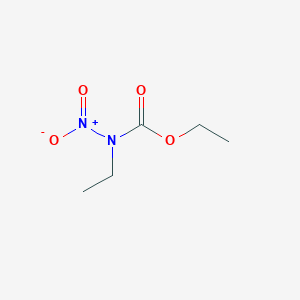
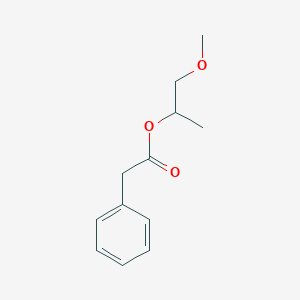
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
